molecular formula C26H25ClN4O4S B10863144 N-(3-chloro-2-methylphenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-2-methylphenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10863144
M. Wt: 525.0 g/mol
InChI Key: IFWFZIMBVMBFER-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at the 4-position with a phenyl group and at the 5-position with a 3,4,5-trimethoxyphenyl moiety. The triazole ring is further functionalized with a sulfanyl (–S–) group linked to an acetamide side chain, which terminates in a 3-chloro-2-methylphenyl group (Fig. 1). This structural architecture positions the compound within a class of molecules known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, attributed to the –N–C–S pharmacophore and aromatic substituents .

Crystallographic characterization of related compounds often employs SHELX software suites, ensuring precise structural elucidation .

Properties

Molecular Formula

C26H25ClN4O4S

Molecular Weight

525.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25ClN4O4S/c1-16-19(27)11-8-12-20(16)28-23(32)15-36-26-30-29-25(31(26)18-9-6-5-7-10-18)17-13-21(33-2)24(35-4)22(14-17)34-3/h5-14H,15H2,1-4H3,(H,28,32)

InChI Key

IFWFZIMBVMBFER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Formation of 3,4,5-Trimethoxybenzohydrazide

3,4,5-Trimethoxybenzoic acid is esterified with methanol and sulfuric acid to yield methyl 3,4,5-trimethoxybenzoate. This ester is then treated with hydrazine hydrate in methanol under reflux to form 3,4,5-trimethoxybenzohydrazide.

3,4,5-Trimethoxybenzoic acidH2SO4CH3OHMethyl esterNH2NH2Hydrazide\text{3,4,5-Trimethoxybenzoic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{CH}3\text{OH}} \text{Methyl ester} \xrightarrow{\text{NH}2\text{NH}_2} \text{Hydrazide}

Cyclization to 4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

The hydrazide reacts with carbon disulfide (CS2_2) in the presence of potassium hydroxide (KOH) to form a potassium dithiocarbazate intermediate. Cyclization is achieved by treating this intermediate with phenyl isothiocyanate or a phenyl-substituted electrophile, introducing the phenyl group at position 4 of the triazole ring.

Hydrazide+CS2KOHDithiocarbazatePh-NCSTriazole-3-thiol\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Dithiocarbazate} \xrightarrow{\text{Ph-NCS}} \text{Triazole-3-thiol}

Key Conditions :

  • Solvent: Methanol or ethanol

  • Temperature: Reflux (60–80°C)

  • Reaction Time: 8–12 hours

Synthesis of 2-Chloro-N-(3-chloro-2-methylphenyl)acetamide

This intermediate is prepared via acylation of 3-chloro-2-methylaniline:

Reaction with Chloroacetyl Chloride

3-Chloro-2-methylaniline is treated with chloroacetyl chloride in benzene or dichloromethane, catalyzed by triethylamine (TEA), to form the acetamide derivative.

3-Chloro-2-methylaniline+ClCH2COClTEA2-Chloroacetamide\text{3-Chloro-2-methylaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA}} \text{2-Chloroacetamide}

Key Conditions :

  • Solvent: Benzene or DCM

  • Temperature: 0–5°C (ice bath)

  • Reaction Time: 4–6 hours

Coupling of Triazole-3-thiol with Chloroacetamide

The final step involves nucleophilic substitution to form the sulfanyl bridge:

Thiol-Alkylation Reaction

The triazole-3-thiol is reacted with 2-chloro-N-(3-chloro-2-methylphenyl)acetamide in dry acetone using anhydrous potassium carbonate (K2_2CO3_3) as a base.

Triazole-3-thiol+ClCH2C(O)NHRK2CO3Target Compound\text{Triazole-3-thiol} + \text{ClCH}2\text{C(O)NHR} \xrightarrow{\text{K}2\text{CO}_3} \text{Target Compound}

Key Conditions :

  • Solvent: Dry acetone

  • Temperature: Room temperature (25°C)

  • Reaction Time: 3–4 hours

  • Yield: 70–85%

Optimization and Characterization

Purification Methods

  • Recrystallization : Ethanol or ethyl acetate is used to purify intermediates and the final product.

  • Column Chromatography : Silica gel with toluene:acetone (8:2) as eluent for challenging separations.

Spectroscopic Characterization

  • FT-IR : Peaks at 1654 cm1^{-1} (amide C=O), 1271 cm1^{-1} (triazole C=N), and 1238 cm1^{-1} (C-O-C).

  • 1^1H NMR : Signals for methoxy groups (δ 3.75–3.79 ppm), aromatic protons (δ 6.8–7.5 ppm), and methyl groups (δ 2.1–2.3 ppm).

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)
Triazole-3-thiol synthesisCS2_2, KOH, Ph-NCS65–7595
Chloroacetamide synthesisClCH2_2COCl, TEA80–9098
Thiol-alkylationK2_2CO3_3, dry acetone70–8597

Challenges and Solutions

  • Regioselectivity in Triazole Formation : Use of electron-withdrawing groups (e.g., methoxy) directs substituents to specific positions.

  • Thiol Oxidation : Reactions conducted under nitrogen atmosphere to prevent disulfide formation.

Scalability and Industrial Applications

The process is scalable to kilogram quantities with minor modifications:

  • Continuous Flow Reactors : For triazole cyclization to improve efficiency.

  • Green Chemistry Metrics : Solvent recovery systems reduce waste (e.g., acetone recycling) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro-Substituted Aromatic Ring

The 3-chloro-2-methylphenyl group undergoes nucleophilic substitution under alkaline or catalytic conditions. Reaction outcomes depend on the nucleophile’s strength and reaction media:

Reaction TypeConditionsProducts/OutcomesReferences
Aromatic substitutionK₂CO₃/DMF, 80–100°C, 6–8 hrsReplacement of Cl with -OH, -NH₂, or -OR groups
Pd-catalyzed couplingPd(PPh₃)₄, Et₃N, 110°CSuzuki-Miyaura cross-coupling with aryl boronic acids

Key Findings :

  • Chlorine substitution occurs regioselectively at the para position relative to the methyl group due to steric hindrance .

  • Cross-coupling reactions expand structural diversity for biological activity optimization.

Oxidation of the Sulfanyl (-S-) Linker

The sulfanyl group is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing AgentConditionsProductYield
H₂O₂ (30%)Acetic acid, 50°C, 2 hrsSulfoxide (S=O)65–70%
mCPBACH₂Cl₂, 0°C to RT, 4 hrsSulfone (O=S=O)80–85%

Mechanistic Insight :

  • Oxidation proceeds via radical intermediates, confirmed by EPR spectroscopy.

  • Sulfone derivatives exhibit enhanced metabolic stability compared to sulfanyl analogs.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductsApplications
Acidic (HCl 6M)Reflux, 4–6 hrsCarboxylic acid + NH₃Cl⁻Prodrug activation
Basic (NaOH 10%)EtOH/H₂O, 70°C, 3 hrsSodium carboxylate + NH₃Solubility enhancement

Structural Impact :

  • Hydrolysis alters hydrogen-bonding capacity, affecting target binding in biological assays .

Triazole Ring Functionalization

The 1,2,4-triazole core participates in cycloaddition and alkylation reactions:

Reaction TypeReagents/ConditionsProductsSelectivity
Huisgen cycloadditionCu(I) catalyst, RT1,2,3-triazole hybridsN1-regioselective
AlkylationK₂CO₃, DMF, alkyl halidesN4-alkylated derivatives85–90% regioselectivity

Applications :

  • Triazole-alkylated derivatives show improved membrane permeability in pharmacokinetic studies .

Methoxyl Group Modifications

The 3,4,5-trimethoxyphenyl group undergoes demethylation or O-alkylation:

ReactionConditionsOutcomesCatalysts
DemethylationBBr₃, CH₂Cl₂, −78°C to RTPhenolic derivativesQuantitative
O-AlkylationNaH, THF, alkyl bromidesExtended alkoxy chains70–75% yield

Biological Relevance :

  • Demethylated analogs exhibit increased cytotoxicity in cancer cell lines (IC₅₀ reduced by 40–60%) .

Enzymatic Biotransformation

In vitro studies with cytochrome P450 enzymes reveal metabolic pathways:

EnzymeMajor MetaboliteSite of ModificationActivity Change
CYP3A4Hydroxylated triazoleC5 of triazole ringReduced antifungal potency
CYP2D6N-dealkylation productAcetamide methyl groupEnhanced solubility

Implications :

  • Metabolite profiling guides structural optimization to avoid rapid hepatic clearance .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related derivatives due to electronic effects from the 3,4,5-trimethoxyphenyl group:

Compound ModificationReaction Rate (vs. parent)Key Factor
Replacement of Cl with -OCH₃1.8× faster nucleophilic substitutionEnhanced electron density
Sulfone vs. sulfanyl derivatives2.3× slower oxidationSteric shielding by trimethoxy groups

Scientific Research Applications

Antimicrobial Properties

Triazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole structures exhibit activity against a range of pathogens, including bacteria and fungi. Specifically, this compound has shown potential as an antimicrobial agent against drug-resistant strains. The mechanism of action often involves inhibiting fungal ergosterol synthesis or bacterial cell wall formation .

Anticancer Activity

The compound's structural features suggest it may also possess anticancer properties. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Studies have demonstrated that certain triazole compounds can selectively target cancer cells while sparing normal cells .

Anti-inflammatory Effects

Research has indicated that triazole compounds can exhibit anti-inflammatory effects by modulating inflammatory cytokine production and reducing oxidative stress. This property could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to N-(3-chloro-2-methylphenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibited significant antibacterial activity at low concentrations .

Case Study: Anticancer Activity

In vitro studies have shown that certain triazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function .

Data Table: Summary of Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialEffective against bacteria and fungi
AnticancerInhibits cell proliferation
Anti-inflammatoryReduces inflammation markers

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with various biological targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name R1 (Triazole-4) R2 (Triazole-5) Terminal Group (Acetamide) Molecular Weight (g/mol) Key Features Reference
Target Compound Phenyl 3,4,5-Trimethoxyphenyl 3-Chloro-2-methylphenyl 535.103* High methoxy content, chloro-methyl group
2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide Amino 3,4,5-Trimethoxyphenyl 4-Phenoxyphenyl 494.51 Amino substitution, phenoxy terminal
N-(3-Chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethoxyphenyl 4-tert-Butylphenyl 3-Chloro-2-methylphenyl 535.103 Ethoxy/tert-butyl groups
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-Methylphenyl Pyridin-4-yl 2-Chloro-5-(trifluoromethyl)phenyl 518.93 Pyridine ring, trifluoromethyl group
N-(3-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl Thiophen-2-yl 3-Chloro-2-methylphenyl 392.90 Thiophene heterocycle

*Molecular weight calculated based on ; †Structural similarity inferred from .

Key Observations :

Aromatic vs.

Terminal Group Modifications: The 3-chloro-2-methylphenyl terminal group (target compound and ) introduces steric bulk and lipophilicity, contrasting with the polar 4-phenoxyphenyl group () or electron-withdrawing trifluoromethyl group ().

Methoxy vs. Ethoxy/Tert-Butyl Groups :

  • Methoxy groups (target compound) confer hydrogen-bonding capacity, whereas ethoxy or tert-butyl groups () may enhance metabolic stability.

SAR Insights :

  • Methoxy Groups : The 3,4,5-trimethoxyphenyl group (target compound) is associated with tubulin polymerization inhibition in related anticancer agents .
  • Chloro Substituents : Chlorine atoms (e.g., 3-chloro-2-methylphenyl) enhance lipophilicity and resistance to oxidative metabolism, prolonging half-life .
  • Sulfanyl Linker : The –S– bridge in acetamide derivatives facilitates redox-mediated interactions, crucial for anti-inflammatory and antioxidant effects .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H18ClN4OSC_{23}H_{18}ClN_{4}OS with a molecular weight of approximately 469.39 g/mol. The compound features a triazole ring system that is known for its biological significance.

PropertyValue
Molecular FormulaC23H18ClN4OS
Molecular Weight469.39 g/mol
CAS Number562829-68-9

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds containing the triazole ring can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

A study highlighted that certain triazole derivatives displayed minimum inhibitory concentration (MIC) values lower than those of standard antibiotics such as streptomycin and ciprofloxacin. For example, compounds similar to this compound showed promising results against multidrug-resistant strains of bacteria .

Antifungal Activity

The antifungal properties of triazole compounds are also well-documented. Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This action makes them effective against a range of fungal infections. Studies have indicated that certain derivatives can be more potent than established antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Triazole derivatives have been shown to inhibit tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis. For instance, related compounds have demonstrated effectiveness in inhibiting cancer cell proliferation in vitro across several cancer cell lines .

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated the antibacterial activity of several triazole derivatives against E. coli, S. aureus, and M. smegmatis. The results indicated that a particular derivative exhibited an MIC value lower than 1.9 µg/mL against M. smegmatis, outperforming standard treatments .
  • Antifungal Efficacy : In a comparative study on antifungal agents, triazole derivatives were tested against various fungal strains with results indicating significant inhibition compared to traditional antifungals .
  • Anticancer Mechanism : Research on the anticancer effects of triazole derivatives revealed that they can induce G2/M phase arrest in HeLa cells through mechanisms involving microtubule disruption .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-chloro-2-methylphenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Triazole Formation : Cyclocondensation of thiosemicarbazides with carboxylic acids or esters under acidic conditions to form the 1,2,4-triazole core .

Sulfanyl Acetamide Linkage : Reaction of the triazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the sulfanyl acetamide moiety .

Substituent Functionalization : Introduction of the 3,4,5-trimethoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution, followed by purification via column chromatography .

  • Characterization : Confirmed via ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). X-ray crystallography may resolve structural ambiguities .

Q. How is the structural integrity of this compound validated in synthetic batches?

  • Methodological Answer :

  • Spectroscopic Techniques : NMR (¹H/¹³C) to verify substituent positions and purity. IR spectroscopy confirms functional groups (e.g., C=O, S-H) .
  • Crystallographic Analysis : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of the triazole ring geometry and spatial arrangement of substituents .
  • Chromatographic Purity : HPLC or TLC to ensure ≥95% purity, critical for biological assays .

Q. What in vitro/in vivo models are used for preliminary biological activity screening?

  • Methodological Answer :

  • Anti-inflammatory Activity : Carrageenan-induced rat paw edema models to assess anti-exudative effects, with compound administration at 10–50 mg/kg doses .
  • Enzyme Inhibition Assays : Target-specific assays (e.g., COX-2 or LOX inhibition) using spectrophotometric or fluorometric methods .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modifications to the 3,4,5-trimethoxyphenyl or acetamide moieties. For example, replacing methoxy groups with halogens or altering the phenyl ring’s substitution pattern .
  • Computational Modeling : Use molecular docking (AutoDock Vina) or molecular dynamics (MD) simulations to predict binding affinities toward targets like COX-2 or tubulin .
  • Biological Profiling : Compare IC₅₀ values across analogs in enzyme inhibition and cytotoxicity assays to identify critical substituents .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using multiple assays (e.g., ELISA for protein binding alongside enzymatic assays) to rule out assay-specific artifacts .
  • Metabolite Analysis : Investigate metabolic stability (e.g., liver microsome assays) to determine if inactive derivatives are due to rapid degradation .
  • Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

Q. How can synthetic protocols be optimized for scalability and reproducibility?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous-flow systems to enhance reaction control and reduce batch-to-batch variability, as demonstrated in triazole syntheses .
  • Design of Experiments (DoE) : Use factorial design (e.g., Taguchi method) to optimize parameters like temperature, solvent, and catalyst loading .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Q. What approaches address poor solubility or bioavailability in preclinical studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG-400 or Captisol® to enhance aqueous solubility for in vivo administration .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability, with enzymatic cleavage releasing the active compound .
  • Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance pharmacokinetic profiles .

Q. How is toxicological profiling conducted to prioritize candidates for further development?

  • Methodological Answer :

  • Acute Toxicity : OECD Guideline 423 studies in rodents to determine LD₅₀ and organ-specific toxicity .
  • Genotoxicity : Ames test (bacterial reverse mutation assay) and micronucleus assay to assess DNA damage potential .
  • Cardiotoxicity Screening : hERG channel inhibition assays to evaluate risk of arrhythmias .

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